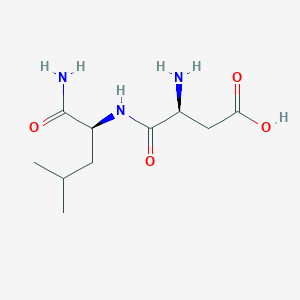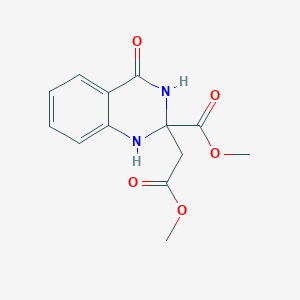
3,6-Dibromo-1,8-naphthyridine
Descripción general
Descripción
3,6-Dibromo-1,8-naphthyridine is a type of naphthyridine, which is a class of heterocyclic compounds . Naphthyridines have emerged as an important class of compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 3,6-Dibromo-1,8-naphthyridine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular formula of 3,6-Dibromo-1,8-naphthyridine is C8H4Br2N2 . The average mass is 287.939 Da and the monoisotopic mass is 285.874115 Da .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures . In one example, trisubstituted 2-amino-1,8-naphthyridines were constructed in moderate to high yield via a multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
3,6-Dibromo-1,8-naphthyridine is a compound that has been studied in chemical synthesis. Plas and Woźniak (1976) demonstrated the bromination of 1,8-naphthyridine, showing that using an excess of bromine leads to a high-yield conversion into 3,6-Dibromo-1,8-naphthyridine (Plas & Woźniak, 1976). Woźniak et al. (1985) further explored the covalent amination of 3,6-dinitro-1,8-naphthyridines, which can lead to the formation of various derivatives of 3,6-Dibromo-1,8-naphthyridine (Woźniak et al., 1985).
Biological Activities and Applications
1,8-Naphthyridine derivatives, including 3,6-Dibromo-1,8-naphthyridine, have been noted for their diverse biological activities. Madaan et al. (2015) reviewed the multiple biological activities of 1,8-naphthyridine derivatives, highlighting their potential in therapeutic and medicinal research due to their broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties (Madaan et al., 2015).
Insecticidal Activities
Hou, Jing, and Shao (2017) synthesized 1,8-naphthyridine derivatives and evaluated their insecticidal activities. Some compounds demonstrated significant activity against cowpea aphids, suggesting potential applications in pest control (Hou et al., 2017).
Electronic and Optical Properties
In the field of electronics and materials science, 1,8-naphthyridine derivatives have been explored for their opto-electrical properties. Wang et al. (2012) studied 4,8-substituted 1,5-naphthyridines for their potential in developing high-efficiency OLEDs due to their blue-emitting properties and suitability as electron-transport materials (Wang et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3,6-dibromo-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-1-5-2-7(10)4-12-8(5)11-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXZKKXCUFRJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-1,8-naphthyridine | |
CAS RN |
17965-79-6 | |
| Record name | 3,6-Dibromo-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
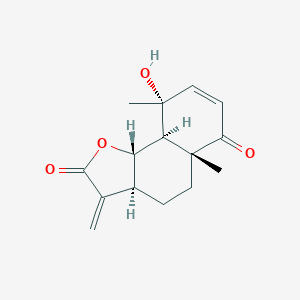


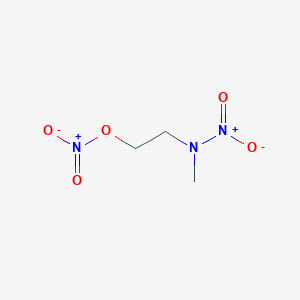

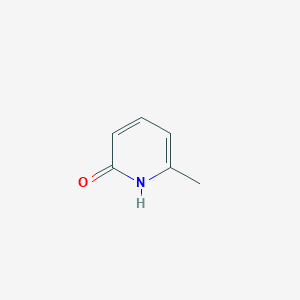
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)
